Propargyl benzenesulfonate

Description

The exact mass of the compound Propargyl benzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propargyl benzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propargyl benzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

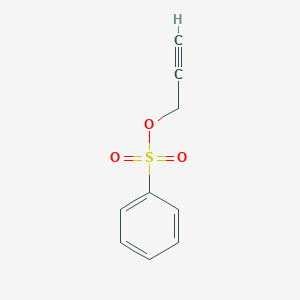

Structure

3D Structure

Properties

IUPAC Name |

prop-2-ynyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h1,3-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGBYXLIHQFIPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884232 | |

| Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6165-75-9 | |

| Record name | Propargyl benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propyn-1-ol, 1-benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prop-2-ynyl benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propargyl benzenesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ37EVH5NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical Identity and Physical Properties

An In-depth Technical Guide to Propargyl Benzenesulfonate (B1194179) (CAS 6165-75-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl benzenesulfonate (CAS 6165-75-9), a versatile reagent in organic synthesis with applications in pharmaceuticals and materials science. This document details its physicochemical properties, synthesis protocols, reactivity, and key applications, presenting data in a structured format for scientific and research professionals.

Propargyl benzenesulfonate, also known as 2-propynyl benzenesulfonate or propargyl besylate, is an organic compound featuring a terminal alkyne (propargyl group) and a benzenesulfonate ester functional group.[1][2] This combination imparts unique reactivity, making it a valuable intermediate in various chemical transformations.[3] While some sources describe the compound as a white to off-white crystalline solid, its low melting point indicates it is typically a pale yellow or light brown liquid at room temperature.[1][2]

Table 1: Physicochemical Properties of Propargyl Benzenesulfonate

| Property | Value | Reference(s) |

| CAS Number | 6165-75-9 | [1] |

| Molecular Formula | C₉H₈O₃S | [1] |

| Molecular Weight | 196.22 g/mol | [1][4] |

| Appearance | Pale yellow to light brown liquid | [1][5] |

| Melting Point | -30 °C | [1][2][5] |

| Boiling Point | 140-142 °C at 2 mmHg | [2][5] |

| Density | 1.243 g/mL at 25 °C | [2][5] |

| Refractive Index (n²⁰/D) | 1.525 | [2][5] |

| Flash Point | 100 °C (212 °F) - closed cup | [2][3] |

| Water Solubility | Insoluble | [1] |

| InChI Key | RAGBYXLIHQFIPK-UHFFFAOYSA-N | [2][6] |

| Canonical SMILES | C#CCOS(=O)(=O)C1=CC=CC=C1 | [2] |

Spectroscopic Data

Detailed experimental spectra for Propargyl benzenesulfonate are not widely published. The following tables provide estimated chemical shifts and vibrational frequencies based on the known ranges for its constituent functional groups.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

| Protons | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 1H | Acetylenic C-H | ~2.5 | Triplet (t) |

| 2H | Methylene (B1212753) (-O-CH₂ -C≡) | ~4.8 | Doublet (d) |

| 5H | Aromatic (C₆H₅ ) | 7.5-8.0 | Multiplet (m) |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Carbon | Functional Group | Predicted Chemical Shift (δ, ppm) |

| 1C | Methylene (-O-C H₂-C≡) | 50 - 65 |

| 1C | Alkynyl (-C≡ CH) | 70 - 80 |

| 1C | Alkynyl (≡C H) | 75 - 85 |

| 1C | Aromatic (ipso-C) | ~135 |

| 4C | Aromatic (ortho, meta, para-C) | 125 - 135 |

Table 4: Predicted Key FTIR Vibrational Frequencies

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| ≡C-H | Stretching | 3300 - 3260 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C≡C | Stretching | 2140 - 2100 |

| S=O | Asymmetric Stretching | 1370 - 1335 |

| S=O | Symmetric Stretching | 1190 - 1160 |

| C-O | Stretching | 1000 - 960 |

| S-O | Stretching | 890 - 810 |

Synthesis and Experimental Protocols

Propargyl benzenesulfonate is typically synthesized via an esterification reaction between propargyl alcohol (2-propyn-1-ol) and benzenesulfonyl chloride.[5][7]

Experimental Protocol: Synthesis of Propargyl Benzenesulfonate

This protocol is based on a general procedure described in the literature.[5][7]

Materials:

-

Propargyl alcohol (2-propyn-1-ol)

-

Benzenesulfonyl chloride

-

Triethylamine (B128534) or Sodium Hydroxide (B78521) (32% aqueous solution)

-

Dichloromethane (B109758) (Methylene chloride) or Water

-

Ice bath

Procedure (using Triethylamine):

-

To a reaction flask, add propargyl alcohol (1.0 mol) and dichloromethane (500 mL).

-

Under stirring, add triethylamine as a base.

-

Cool the reaction mixture to below 15 °C using an ice bath.

-

Slowly add benzenesulfonyl chloride (2.1 mol) dropwise, maintaining the temperature below 15 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1 hour.

-

Increase the temperature to reflux and maintain for 2 hours.

-

Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the mixture in an ice bath and allow the layers to separate.

-

Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure Propargyl benzenesulfonate. A reported yield for a similar process is 95.8%.[7]

Procedure (Green Chemistry approach using NaOH): [7]

-

Add benzenesulfonyl chloride (500 kg), propargyl alcohol (40 kg), and water (150 kg) to a suitable reactor.

-

Cool the mixture to 0 °C.

-

Over a period of 8 hours, add 32% aqueous sodium hydroxide solution (90 kg) while maintaining the temperature at 0 °C.

-

Continue stirring at 0 °C for an additional 2 hours after the addition is complete.

-

Monitor the reaction until completion.

-

Allow the mixture to settle and separate the layers to isolate the product.

Caption: Synthesis workflow for Propargyl benzenesulfonate.

Chemical Reactivity and Applications

Reactivity as a Propargylating Agent

The primary utility of Propargyl benzenesulfonate in organic synthesis stems from the benzenesulfonate anion being an excellent leaving group. This facilitates nucleophilic substitution (Sₙ2) reactions, where a nucleophile attacks the methylene carbon, displacing the benzenesulfonate and attaching the propargyl group to the nucleophile. This makes it an effective propargylating agent for a wide range of nucleophiles, including amines, phenols, and thiols.

Caption: General Sₙ2 reaction using Propargyl benzenesulfonate.

Application in Pharmaceutical Synthesis

Propargyl benzenesulfonate is cited as a reagent used in the manufacture of Omarigliptin, a long-acting DPP-4 inhibitor for the treatment of type-2 diabetes.[5][8][9] In this context, it would serve as a source for the propargyl moiety, a key structural element in some synthetic routes of complex heterocyclic molecules. However, it is important to note that the primary published commercial synthesis routes for Omarigliptin describe a convergent approach that does not explicitly involve Propargyl benzenesulfonate.[10] Its use may be part of alternative or earlier-stage synthetic strategies.

Application in Materials Science: Electrolyte Additive

In the field of lithium-ion batteries, Propargyl benzenesulfonate has been investigated as an electrolyte additive to improve the formation of the Solid Electrolyte Interphase (SEI) on anodes.[11] The SEI is a critical passivation layer that forms on the electrode surface during the initial charging cycles, preventing further electrolyte decomposition and ensuring battery longevity.

The proposed mechanism involves the electrochemical reduction of the propargyl group at the anode surface. The resulting radical species can then polymerize, forming a stable, protective polymer film that integrates into the SEI layer. This modified SEI can better accommodate the volume changes of the anode during charging and discharging, leading to improved cycle life.[11]

Caption: Proposed role of Propargyl benzenesulfonate in SEI formation.

Safety and Handling

Propargyl benzenesulfonate is considered a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

Table 5: GHS Hazard Information

| Code | Hazard Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[2] Storage: Store in a cool, dry, well-ventilated area, typically recommended at 2-8°C.[3][5]

Conclusion

Propargyl benzenesulfonate (CAS 6165-75-9) is a valuable and reactive chemical intermediate. Its utility is primarily driven by the benzenesulfonate group's excellent leaving group ability, making it a potent propargylating agent for various nucleophiles in organic synthesis. While its role in the commercial synthesis of Omarigliptin is noted, its more recent application as an electrolyte additive for enhancing battery performance highlights its versatility and potential in advancing materials science. Proper handling and storage are essential due to its irritant properties. This guide provides core technical information to support its effective and safe use in research and development.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. far-chemical.com [far-chemical.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PROPARGYL BENZENESULFONATE(6165-75-9) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 2-Propyn-1-ol, 1-benzenesulfonate | C9H8O3S | CID 80273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. usbio.net [usbio.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Propargyl Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propargyl benzenesulfonate (B1194179), a versatile reagent in organic chemistry. The document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid in understanding and replication.

Introduction

Propargyl benzenesulfonate is an organic compound widely utilized in synthetic chemistry, particularly as a propargylating agent.[1] Its utility stems from the presence of the highly reactive propargyl group and the excellent leaving group characteristics of the benzenesulfonate moiety. This combination makes it a valuable building block in the synthesis of a variety of organic molecules, including pharmaceuticals and other complex targets.[1] This guide outlines the most common and effective methods for its preparation.

Synthesis Protocols

The synthesis of propargyl benzenesulfonate is typically achieved through the esterification of propargyl alcohol with benzenesulfonyl chloride. Two primary methods are prevalent, differing in the base and solvent system employed.

Method 1: Using Triethylamine (B128534) in an Organic Solvent

This protocol is a widely used method that employs triethylamine as a base to neutralize the hydrochloric acid byproduct, in a chlorinated organic solvent.[2][3]

Experimental Protocol:

-

To a reaction flask, add 1.0 mole of propargyl alcohol and 500 mL of methylene (B1212753) chloride.

-

Under stirring, add triethylamine as a base.

-

Cool the reaction mixture to below 15°C using an ice bath.

-

Slowly add 2.1 moles of benzenesulfonyl chloride dropwise to the mixture, maintaining the temperature below 15°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.

-

Increase the temperature to reflux and maintain for 2 hours.

-

Monitor the reaction progress by gas chromatography.

-

Upon completion, cool the reaction mixture in an ice bath to allow for stratification.

-

Separate the organic layer and concentrate it to obtain the crude product.

-

Purify the crude product by recrystallization to yield pure propargyl benzenesulfonate.[2]

Method 2: Using Sodium Hydroxide (B78521) in an Aqueous System

This alternative method utilizes an inorganic base in an aqueous medium, presenting a "greener" chemistry approach.[2]

Experimental Protocol:

-

In a 500-liter reactor, add 500 kg of benzenesulfonyl chloride, 40 kg of propargyl alcohol, and 150 kg of water.

-

Activate the cooling system and control the temperature at 0°C.

-

Over a period of 8 hours, add 90 kg of a 32% aqueous sodium hydroxide solution.

-

Continue to stir the reaction mixture at 0°C for an additional 2 hours.

-

Monitor the completion of the reaction of benzenesulfonyl chloride using gas chromatography.

-

Once the reaction is complete, allow the mixture to stand and separate into layers.

-

Isolate the product layer for further use or purification.[2]

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of propargyl benzenesulfonate.

Table 1: Reaction Parameters and Yields

| Parameter | Method 1 (Triethylamine/CH₂Cl₂) | Method 2 (Sodium Hydroxide/Water) | Reference(s) |

| Reactants | Propargyl alcohol, Benzenesulfonyl chloride, Triethylamine | Propargyl alcohol, Benzenesulfonyl chloride, Sodium hydroxide | [2] |

| Solvent | Methylene Chloride | Water | [2] |

| Temperature | 0°C to Reflux | 0°C | [2] |

| Reaction Time | ~3 hours | 10 hours | [2] |

| Yield | 95.8% | 96% | [2] |

| Purity | 99.93% | Not specified | [2] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O₃S | [3] |

| Molecular Weight | 196.22 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | 140-142 °C at 2 mmHg | [3] |

| Melting Point | -30 °C | [3] |

| Density | 1.243 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.525 | [3] |

| ¹H NMR (CDCl₃) | δ 7.9-7.5 (m, 5H, Ar-H), 4.8 (d, 2H, CH₂), 2.5 (t, 1H, C≡CH) | [5] |

| ¹³C NMR (CDCl₃) | δ 134.5, 129.5, 128.5, 128.0 (Ar-C), 78.5 (C≡CH), 75.0 (C≡CH), 55.0 (CH₂) | [6] |

| IR (neat) | ν 3290 (≡C-H), 2120 (C≡C), 1360, 1180 (S=O) cm⁻¹ | [7] |

| Mass Spectrum (EI) | m/z 196 (M⁺), 141 (M⁺ - C₃H₃O), 97, 77 (C₆H₅⁺) | [8] |

Visualizations

The following diagrams illustrate the chemical transformation and the general laboratory workflow for the synthesis of propargyl benzenesulfonate.

Caption: Reaction scheme for the synthesis of propargyl benzenesulfonate.

Caption: General experimental workflow for propargyl benzenesulfonate synthesis.

References

- 1. lifechempharma.com [lifechempharma.com]

- 2. PROPARGYL BENZENESULFONATE synthesis - chemicalbook [chemicalbook.com]

- 3. PROPARGYL BENZENESULFONATE | 6165-75-9 [chemicalbook.com]

- 4. far-chemical.com [far-chemical.com]

- 5. PROPARGYL BENZENESULFONATE(6165-75-9) 1H NMR spectrum [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Page loading... [guidechem.com]

Propargyl Benzenesulfonate: A Versatile Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propargyl benzenesulfonate (B1194179) is a versatile organic compound that has carved a niche for itself as a valuable reagent in the synthesis of complex organic molecules. Its utility stems from the presence of two key functional groups: the propargyl group, which provides a reactive terminal alkyne, and the benzenesulfonate group, an excellent leaving group. This combination makes it a potent propargylating agent and a useful building block in a variety of synthetic transformations, including nucleophilic substitutions, and as a precursor in the synthesis of important pharmaceutical intermediates. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of propargyl benzenesulfonate, complete with detailed experimental protocols and quantitative data to support its use in research and development.

Synthesis of Propargyl Benzenesulfonate

Propargyl benzenesulfonate is typically synthesized via the esterification of propargyl alcohol with benzenesulfonyl chloride in the presence of a base.[1] This straightforward and high-yielding reaction provides a stable and reliable source of the reagent for subsequent applications.

References

Propargyl Benzenesulfonate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth technical guide on the synthesis, properties, and applications of propargyl benzenesulfonate (B1194179), a versatile reagent in organic chemistry and pharmaceutical development.

Core Properties of Propargyl Benzenesulfonate

Propargyl benzenesulfonate is a key organic compound utilized primarily as a reagent in organic synthesis. Its utility stems from the presence of two reactive functional groups: the propargyl group, which contains a terminal alkyne, and the benzenesulfonate group, an excellent leaving group. This dual functionality makes it a valuable building block for the introduction of the propargyl moiety in a variety of molecules, including those of pharmaceutical interest.

Physicochemical Data

The fundamental physicochemical properties of propargyl benzenesulfonate are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Weight | 196.22 g/mol | [1][2][3] |

| Molecular Formula | C₉H₈O₃S | [1][3] |

| Appearance | White to off-white solid or colorless to pale yellow liquid | [1] |

| Boiling Point | 140-142 °C at 2 mmHg | [2][4] |

| Density | 1.243 g/mL at 25 °C | [2] |

| CAS Number | 6165-75-9 | [1][2][3] |

Spectroscopic and Other Properties

| Property | Value | Reference(s) |

| Refractive Index (n20/D) | 1.525 | [5] |

| Flash Point | 100 °C (closed cup) | [5] |

| Polar Surface Area | 51.75 Ų | [1] |

| #H Bond Acceptors | 3 | [1] |

| #H Bond Donors | 0 | [1] |

| #Freely Rotating Bonds | 3 | [1] |

Synthesis of Propargyl Benzenesulfonate: Experimental Protocols

The synthesis of propargyl benzenesulfonate is typically achieved through the esterification of propargyl alcohol with benzenesulfonyl chloride. Below are two detailed experimental protocols for its preparation.

Protocol 1: Synthesis using Triethylamine (B128534) as a Base

This procedure details the synthesis of propargyl benzenesulfonate from 2-propyn-1-ol and benzenesulfonyl chloride using triethylamine as a base.[6]

Materials:

-

2-Propyn-1-ol (1.0 mol)

-

Benzenesulfonyl chloride (2.1 mol)

-

Triethylamine

-

Methylene (B1212753) chloride (500 mL)

-

Ice bath

Procedure:

-

To a reaction flask, add 1.0 mol of 2-propyn-1-ol and 500 mL of methylene chloride.

-

Add triethylamine as a base under stirring.

-

Cool the reaction mixture to below 15 °C using an ice bath.

-

Slowly add 2.1 mol of benzenesulfonyl chloride dropwise to the mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.

-

Increase the temperature to reflux and continue the reaction for 2 hours.

-

Monitor the reaction progress using gas chromatography.

-

Once the reaction is complete, cool the mixture in an ice bath and allow the layers to separate.

-

Separate the organic layer and concentrate it to obtain the crude product.

-

Purify the crude product by recrystallization to yield pure propargyl benzenesulfonate.

A reported yield for this reaction is 95.8% with a purity of 99.93%.[6]

Protocol 2: Synthesis using Sodium Hydroxide (B78521) in Water

This protocol describes a large-scale, greener synthesis method using sodium hydroxide in an aqueous medium.[6]

Materials:

-

Benzenesulfonyl chloride (500 kg)

-

Propargyl alcohol (40 kg)

-

Water (150 kg)

-

32% Aqueous sodium hydroxide solution (90 kg)

-

Cooling device

Procedure:

-

In a 500-liter reactor, add 500 kg of benzenesulfonyl chloride, 40 kg of propargyl alcohol, and 150 kg of water.

-

Activate the cooling device and maintain the temperature at 0 °C.

-

Over a period of 8 hours, add 90 kg of 32% aqueous sodium hydroxide solution.

-

Continue stirring the reaction mixture at 0 °C for an additional 2 hours.

-

Monitor the completion of the reaction by detecting the consumption of benzenesulfonyl chloride using gas phase detection.

-

Once the reaction is complete, allow the mixture to separate statically.

-

Isolate the product layer.

Applications in Drug Development and Organic Synthesis

Propargyl benzenesulfonate serves as a versatile reagent in organic synthesis, particularly in the development of pharmaceutical compounds. Its utility lies in its ability to participate in nucleophilic substitution reactions and click chemistry.

Role in the Synthesis of Omarigliptin (A DPP-4 Inhibitor)

Propargyl benzenesulfonate is a key intermediate in the synthesis of Omarigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[4][7] The mechanism of action of DPP-4 inhibitors involves preventing the degradation of incretin (B1656795) hormones, such as GLP-1 and GIP.[1][2] This leads to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner, ultimately lowering blood glucose levels.[3][4][6]

Below is a diagram illustrating the DPP-4 signaling pathway and the role of DPP-4 inhibitors.

Nucleophilic Substitution Reactions

The benzenesulfonate moiety of propargyl benzenesulfonate is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of the propargyl group onto a wide range of nucleophiles. A general experimental protocol for a nucleophilic substitution reaction using a propargyl electrophile is provided below.

General Protocol for N-propargylation: This protocol describes the N-propargylation of (R)-1-aminoindan using propargyl benzenesulfonate.[8]

Materials:

-

(R)-1-aminoindan (100 mmol)

-

Propargyl benzenesulfonate (110 mmol)

-

Isopropyl ether (100 mL + 20 mL for rinsing)

-

10% Sodium carbonate solution (160 mL)

-

Separatory funnel

-

Magnetic stirrer

Procedure:

-

In a 500 mL three-necked flask, add 100 mL of isopropyl ether and 160 mL of 10% sodium carbonate solution.

-

At room temperature, add 13.3 g (100 mmol) of (R)-1-aminoindan while stirring.

-

Stir the mixture vigorously for 20 minutes.

-

Slowly add 22.5 g (110 mmol) of propargyl benzenesulfonate dropwise to the system.

-

After the addition is complete, rinse the dropping funnel with 20 mL of isopropyl ether and add it to the reaction mixture.

-

Heat the reaction to 60 °C and maintain this temperature for 7 hours.

-

After the reaction, pour the solution into a 1 L separatory funnel.

-

Rinse the reaction vessel with 30 mL of isopropyl ether and add it to the separatory funnel.

-

Shake the funnel, allow the layers to separate, and collect the organic phase (upper layer).

-

The organic phase can then be worked up to isolate the N-propargylated product.

The workflow for a typical nucleophilic substitution reaction is illustrated in the following diagram.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The terminal alkyne of the propargyl group makes propargyl benzenesulfonate and its derivatives ideal substrates for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is widely used in drug discovery, bioconjugation, and materials science for its high efficiency, selectivity, and biocompatibility.

General Protocol for CuAAC Reaction: The following is a general protocol for a CuAAC reaction.

Materials:

-

Propargyl-functionalized molecule

-

Azide-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional ligand)

-

Reaction buffer (e.g., PBS) or solvent (e.g., t-BuOH/H₂O)

Procedure:

-

In a microcentrifuge tube, combine the propargyl-functionalized substrate and the azide-containing molecule from their stock solutions.

-

Add the appropriate volume of the reaction buffer or solvent.

-

If using a ligand, add the THPTA solution (e.g., to a final concentration of 1 mM).

-

Add the CuSO₄ solution (e.g., to a final concentration of 0.2 mM).

-

Vortex the mixture briefly.

-

To initiate the reaction, add a freshly prepared sodium ascorbate solution (e.g., to a final concentration of 2 mM).

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or NMR).

-

Upon completion, the reaction can be quenched by exposure to air or by adding a copper chelator like EDTA.

The logical relationship of the components in a CuAAC reaction is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Omarigliptin? [synapse.patsnap.com]

- 3. Omarigliptin - Wikipedia [en.wikipedia.org]

- 4. What is Omarigliptin used for? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. trial.medpath.com [trial.medpath.com]

- 7. PROPARGYL BENZENESULFONATE synthesis - chemicalbook [chemicalbook.com]

- 8. CN102154432B - Method for preparing rasagiline - Google Patents [patents.google.com]

Propargyl Benzenesulfonate: A Comprehensive Technical Guide to its Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl benzenesulfonate (B1194179) is a versatile reagent in organic synthesis, valued for its ability to introduce the propargyl moiety, a key functional group in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its structure, reactivity, and applications, with a focus on quantitative data and detailed experimental protocols to support researchers in their work.

Chemical Structure and Properties

Propargyl benzenesulfonate, with the chemical formula C9H8O3S, consists of a benzene (B151609) ring attached to a sulfonate group, which is in turn esterified with propargyl alcohol.[1] Its structure confers a unique combination of stability and reactivity, making it an effective propargylating agent.

Key Identifiers and Physical Properties:

| Property | Value | Reference |

| IUPAC Name | prop-2-yn-1-yl benzenesulfonate | [2] |

| CAS Number | 6165-75-9 | [1] |

| Molecular Weight | 196.22 g/mol | [2] |

| Linear Formula | C6H5SO3CH2C≡CH | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -30 °C | [2] |

| Boiling Point | 140-142 °C at 2 mmHg | [2] |

| Density | 1.243 g/mL at 25 °C | [2] |

Reactivity Profile

The reactivity of propargyl benzenesulfonate is dominated by the excellent leaving group ability of the benzenesulfonate anion, which facilitates nucleophilic substitution at the propargylic carbon. The terminal alkyne also allows for a variety of addition and coupling reactions.

Nucleophilic Substitution Reactions

Propargyl benzenesulfonate readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, phenols, and thiols, to afford the corresponding N-, O-, and S-propargylated products.

Table of Representative Reaction Yields:

| Nucleophile | Product Type | Reaction Conditions | Yield (%) | Reference |

| (R)-(−)-1-Aminoindan | N-Propargylamine | Aqueous medium, base, phase transfer catalyst, 15-20 °C, 2-3 h | High (unspecified) | [1] |

| (R)-1-Aminoindan | N-Propargylamine | Isopropyl ether, 10% Na2CO3, 60 °C, 7 h | High (unspecified) | [3] |

| Aniline | N-Propargylaniline | K2CO3, DMF, rt, 6h | 83-87 | [4] |

| Phenol Derivatives | O-Propargyl ethers | K2CO3, butanone, MW, 150 °C, 15 min | Good (unspecified) | [5] |

| Thiols | S-Propargyl sulfides | CpRuClL2, neutral conditions | High (unspecified) | [6] |

Cycloaddition Reactions

The terminal alkyne of propargyl benzenesulfonate can participate in various cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles.[7][8] This "click chemistry" approach is widely used in bioconjugation and materials science. While specific examples with propargyl benzenesulfonate are not extensively documented in readily available literature, the reactivity of the propargyl group is well-established for this transformation.

Coupling Reactions

The terminal C-H bond of the alkyne is acidic and can be deprotonated to form a metal acetylide, which can then participate in various cross-coupling reactions. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for forming C-C bonds.[9][10] While the benzenesulfonate group is not the typical leaving group in Sonogashira reactions, the propargyl moiety itself is a key reactant.

Experimental Protocols

Synthesis of Propargyl Benzenesulfonate

A general and efficient method for the synthesis of propargyl benzenesulfonate involves the reaction of propargyl alcohol with benzenesulfonyl chloride in the presence of a base.[11]

Materials:

-

Propargyl alcohol

-

Benzenesulfonyl chloride

Procedure:

-

To a solution of propargyl alcohol (1.0 equivalent) in dichloromethane, add triethylamine (1.1 equivalents) at 0 °C.

-

Slowly add a solution of benzenesulfonyl chloride (1.05 equivalents) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford propargyl benzenesulfonate.

N-Propargylation of (R)-1-Aminoindan (Synthesis of Rasagiline (B1678815) Precursor)

This protocol describes the synthesis of (R)-N-propargyl-1-aminoindan, a key intermediate in the production of the anti-Parkinson's drug Rasagiline.[3]

Materials:

-

(R)-1-Aminoindan

-

Propargyl benzenesulfonate

-

Isopropyl ether

-

10% aqueous sodium carbonate solution

Procedure:

-

In a three-necked flask, combine (R)-1-aminoindan (1.0 equivalent) with isopropyl ether and 10% aqueous sodium carbonate solution.

-

Stir the mixture vigorously at room temperature for 20 minutes.

-

Slowly add propargyl benzenesulfonate (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to 60 °C and maintain for 7 hours.

-

After cooling to room temperature, separate the organic layer.

-

The organic phase contains the desired (R)-N-propargyl-1-aminoindan, which can be further purified or used directly in the next step for the synthesis of Rasagiline.

Visualizing Reaction Pathways

Synthesis of Propargyl Benzenesulfonate

Caption: Synthesis of Propargyl Benzenesulfonate.

General Nucleophilic Substitution Reaction

Caption: SN2 reaction with Propargyl Benzenesulfonate.

Conclusion

Propargyl benzenesulfonate is a highly effective and versatile reagent for the introduction of the propargyl group into a wide array of molecules. Its predictable reactivity in nucleophilic substitution reactions, coupled with the potential for the resulting alkyne to undergo further transformations, makes it a valuable tool for researchers in drug discovery and materials science. The detailed protocols and data presented in this guide are intended to facilitate its successful application in the laboratory.

References

- 1. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. CN102154432B - Method for preparing rasagiline - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Ruthenium-catalyzed s-propargylation of thiols enables the rapid synthesis of propargylic sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. PROPARGYL BENZENESULFONATE synthesis - chemicalbook [chemicalbook.com]

Propargyl Benzenesulfonate: A Technical Guide to Safe Handling and Procedures for Research and Development

Introduction

Propargyl benzenesulfonate (B1194179) (CAS No. 6165-75-9) is a versatile organic reagent widely utilized in the pharmaceutical and chemical industries.[1] It serves as a key intermediate in various organic syntheses, including cross-coupling, cyclization, and substitution reactions, notably in the manufacturing of pharmaceuticals like the DPP-4 inhibitor, Omarigliptin.[2][3] Its structure, featuring a reactive propargyl group and a good leaving group in the form of benzenesulfonate, makes it a valuable tool for medicinal chemists and researchers.[1][2] However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety, handling, and emergency procedures for propargyl benzenesulfonate to ensure its safe use in a laboratory and drug development setting.

Physicochemical and Toxicological Data

While comprehensive toxicological data is limited, the available information underscores the need for caution when handling propargyl benzenesulfonate.[1] The compound is a combustible liquid and is classified as an irritant to the skin, eyes, and respiratory system.

Table 1: Physical and Chemical Properties of Propargyl Benzenesulfonate

| Property | Value | Reference |

| CAS Number | 6165-75-9 | |

| Molecular Formula | C₉H₈O₃S | [2] |

| Molecular Weight | 196.22 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or white to off-white solid | [1] |

| Boiling Point | 140-142 °C at 2 mmHg | [2] |

| Melting Point | -30 °C | [2] |

| Density | 1.243 g/mL at 25 °C | [2] |

| Flash Point | 100 °C (212 °F) - closed cup | |

| Refractive Index | n20/D 1.525 | [2] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | 2-8°C or room temperature in a cool, dry place | [2][4] |

Table 2: Toxicological Profile and Hazard Information

| Hazard Classification | Details | Reference |

| Acute Toxicity | Data not available for oral, dermal, or inhalation routes. | [5] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2). | [1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2). May cause severe eye damage. | [1][4] |

| Respiratory Sensitization | May cause respiratory irritation (STOT SE 3). | [1] |

| Carcinogenicity | Not classified as a carcinogen by IARC or EPA. | [1] |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H314: Causes severe skin burns and eye damage. | [4] |

| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [5] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial to minimize the risks associated with propargyl benzenesulfonate.

2.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All work with propargyl benzenesulfonate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

-

Eye and Face Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes.[6]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant coveralls must be worn to prevent skin contact.[6]

-

Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) should be used.[6][7]

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles.[6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Prevents skin contact with the chemical.[6] |

| Respiratory Protection | NIOSH-approved respirator if dust or aerosols are generated. | Prevents inhalation of potentially harmful airborne particles.[6] |

2.2. General Handling Procedures

A systematic approach to handling propargyl benzenesulfonate is essential for safety. The following workflow outlines the key steps for a typical laboratory procedure.

Caption: General workflow for safely handling propargyl benzenesulfonate in a laboratory setting.

2.3. Storage and Incompatibility

-

Storage Conditions: Store in a cool, dry, and well-ventilated area in tightly sealed containers to prevent moisture absorption.[1][5] Recommended storage temperatures range from 2-8°C to room temperature.[2]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and reducing agents.[1]

-

Ignition Sources: Storage areas should be free from ignition sources as the compound is combustible.[1]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

3.1. First Aid Measures

The following diagram outlines the initial steps to be taken in case of accidental exposure.

Caption: First aid procedures for exposure to propargyl benzenesulfonate.

3.2. Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation.[5] Wear appropriate PPE, including respiratory protection, before attempting cleanup.[5]

-

Environmental Precautions: Prevent the spill from entering drains or waterways.[5]

-

Containment and Cleanup: For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect in a suitable, closed container for disposal.[5] Use spark-proof tools and avoid creating dust if the material is solid.[5]

3.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: Hazardous decomposition products may include carbon oxides and hydrogen sulfide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

Dispose of propargyl benzenesulfonate and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5] Waste should be handled by a licensed professional waste disposal service.[6] Do not dispose of down the drain.[5]

Propargyl benzenesulfonate is a valuable reagent in chemical synthesis, but it presents definite hazards that demand respect and careful management. While there is a notable lack of comprehensive quantitative toxicological data, the established irritant properties for the skin, eyes, and respiratory system necessitate the consistent use of appropriate engineering controls and personal protective equipment. By adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks and safely utilize this compound in their work. A thorough risk assessment should always precede any new experimental protocol involving propargyl benzenesulfonate.

References

Physical properties of propargyl benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Propargyl benzenesulfonate (B1194179) (CAS No. 6165-75-9) is a versatile organic compound widely utilized as a reactive intermediate in various chemical syntheses.[1] Its structure, featuring a reactive propargyl group and a good leaving group in the form of benzenesulfonate, makes it a valuable reagent, particularly in the pharmaceutical industry.[1][2] This technical guide provides a comprehensive overview of its physical properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development.

Core Physical and Chemical Properties

Propargyl benzenesulfonate is typically a colorless to pale yellow or light brown liquid at room temperature.[2][3] It is characterized as an organic sulfur compound, specifically a sulfonic acid ester.[4] While soluble in water, it is insoluble in nonpolar solvents like diethyl ether.[4][5]

Table 1: Physical and Chemical Properties of Propargyl Benzenesulfonate

| Property | Value | References |

| CAS Number | 6165-75-9 | [2] |

| Molecular Formula | C₉H₈O₃S | [2] |

| Molecular Weight | 196.22 g/mol | [3] |

| Appearance | Colorless to pale yellow/light brown liquid | [2][3] |

| Melting Point | -30 °C | [2][6] |

| Boiling Point | 140-142 °C at 2 mmHg | [2][6] |

| Density | 1.243 g/mL at 25 °C | [2][6] |

| Refractive Index | n20/D 1.525 | [2][6] |

| Flash Point | 213 °F (100 °C) - closed cup | [2][6] |

| Vapor Pressure | 0.000377 mmHg at 25°C | [4] |

| Polar Surface Area | 51.75 Ų | [4] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of propargyl benzenesulfonate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectra are used to confirm the molecular structure. The 1H NMR spectrum in CDCl₃ shows characteristic peaks corresponding to the acetylenic proton, the methylene (B1212753) protons adjacent to the sulfonate ester, and the aromatic protons of the benzene (B151609) ring.[7]

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorptions include those for the C≡C triple bond of the alkyne, the S=O stretching of the sulfonate group, and the C-H and C=C bonds of the aromatic ring.[8]

-

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity. The exact mass is 196.019415 g/mol .[7]

Synthesis Protocols

Propargyl benzenesulfonate is typically synthesized via an esterification reaction between propargyl alcohol and benzenesulfonyl chloride.[4] This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct.[9]

Experimental Protocol 1: Synthesis using Triethylamine

A general laboratory procedure is as follows:

-

To a reaction flask containing 1.0 mole of 2-propyn-1-ol (propargyl alcohol) and 500 mL of methylene chloride, triethylamine is added as a base under stirring.[2][9]

-

Slowly, 2.1 moles of benzenesulfonyl chloride are added dropwise to the reaction mixture.[9]

-

After the addition is complete, the mixture is allowed to warm to room temperature and is stirred for an additional hour.[9]

-

The reaction temperature is then raised to reflux and maintained for 2 hours.[9]

-

Reaction progress is monitored by gas chromatography.[9]

-

Upon completion, the mixture is cooled in an ice bath and allowed to stratify. The organic layer is separated and concentrated to yield the crude product.[9]

-

The crude product is purified by recrystallization to obtain pure propargyl benzenesulfonate. This method reports a yield of 95.8%.[2][9]

Experimental Protocol 2: Green Synthesis using Sodium Hydroxide

A more environmentally friendly approach utilizes an aqueous solution of sodium hydroxide:

-

500 kg of benzenesulfonyl chloride, 40 kg of propargyl alcohol, and 150 kg of water are added to a 500-liter reactor.[9]

-

The cooling system is activated to maintain the temperature at 0°C.[9]

-

Over a period of 8 hours, 90 kg of a 32% aqueous sodium hydroxide solution is added.[9]

-

The reaction is stirred for an additional 2 hours at 0°C.[9]

-

Completion of the reaction is confirmed by gas chromatography, after which the mixture is allowed to separate.[9]

Applications in Drug Development

Propargyl benzenesulfonate serves as a crucial building block in organic synthesis.[4] Its primary application in the pharmaceutical sector is as a key intermediate in the synthesis of Omarigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type-2 diabetes.[1][2] It is also used in the preparation of Rasagiline (B1678815), a drug used for treating Parkinson's disease.[10] The propargyl group is highly reactive and participates in various reactions, including cross-coupling, cyclization, and substitution, making it a versatile reagent for creating complex molecules.[1]

Safety and Handling

Propargyl benzenesulfonate is considered a hazardous substance and requires careful handling to mitigate risks.[4]

-

Hazards : It is irritating to the eyes, skin, and respiratory system.[4][11] It is classified as corrosive.[5] The toxicological properties have not been thoroughly investigated.[12]

-

Personal Protective Equipment (PPE) : When handling this compound, it is essential to wear suitable protective clothing, gloves (inspected prior to use), and eye/face protection such as tightly fitting safety goggles.[4][13] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if inhalation is a risk.[12]

-

Handling : Use only in a well-ventilated area, such as a laboratory fume hood.[4][12] Avoid contact with skin, eyes, and clothing, as well as inhalation and ingestion.[12] After handling, wash hands and any exposed skin thoroughly.[4]

-

Storage : Store in a cool, dry, and well-ventilated place (recommended 2-8°C).[2][4] Keep containers tightly sealed to prevent moisture absorption, which can lead to hydrolysis.[4] It should be stored away from strong bases, oxidizing agents, and moisture-sensitive reagents.[4]

References

- 1. lookchem.com [lookchem.com]

- 2. PROPARGYL BENZENESULFONATE | 6165-75-9 [chemicalbook.com]

- 3. far-chemical.com [far-chemical.com]

- 4. Page loading... [wap.guidechem.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. 苯磺酸炔丙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. PROPARGYL BENZENESULFONATE synthesis - chemicalbook [chemicalbook.com]

- 10. CN102154432B - Method for preparing rasagiline - Google Patents [patents.google.com]

- 11. 苯磺酸炔丙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 12. biosynth.com [biosynth.com]

- 13. cleanchemlab.com [cleanchemlab.com]

Propargyl Benzenesulfonate: A Technical Overview of its Physicochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl benzenesulfonate (B1194179) is a chemical compound with significant applications in organic synthesis and materials science. This technical guide provides an in-depth overview of its solubility characteristics, experimental protocols for solubility determination, and its role in key chemical processes, including drug development and battery technology. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.

Solubility Data

Table 1: Qualitative Solubility of Propargyl Benzenesulfonate

| Solvent Classification | Solvent | Solubility |

| Polar Protic | Water | Insoluble / Soluble (Conflicting Reports) |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |

| Pyridine | Soluble | |

| Nonpolar | Diethyl Ether | Soluble |

| Benzene | Slightly Soluble |

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of propargyl benzenesulfonate was not found in the reviewed literature, a general and widely accepted method for determining the solubility of a solid organic compound in a given solvent is the shake-flask method. This method is reliable for obtaining equilibrium solubility data.

Objective: To determine the equilibrium solubility of propargyl benzenesulfonate in a specific solvent at a controlled temperature.

Materials:

-

Propargyl benzenesulfonate (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of propargyl benzenesulfonate to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments to find when the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the mixture to stand undisturbed at the controlled temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, the pipette tip should be kept away from the bottom of the container.

-

For more rigorous separation of the solid from the liquid phase, the sample can be centrifuged at the controlled temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining micro-particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).

-

Prepare a series of standard solutions of propargyl benzenesulfonate of known concentrations.

-

Analyze the standard solutions and the sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of propargyl benzenesulfonate in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of propargyl benzenesulfonate in the saturated solution by taking into account the dilution factor.

-

The solubility is typically expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Applications and Signaling Pathways

Propargyl benzenesulfonate serves as a key reagent in various chemical syntheses and has gained attention for its role in electrochemical applications.

Role in the Synthesis of Omarigliptin

Propargyl benzenesulfonate is a crucial building block in the synthesis of Omarigliptin, a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The following diagram illustrates a simplified workflow of its involvement in the synthesis.

Caption: Synthetic workflow for Omarigliptin highlighting the use of propargyl benzenesulfonate.

Role in Solid-Electrolyte Interphase (SEI) Formation

In the field of lithium-ion batteries, propargyl benzenesulfonate is utilized as an electrolyte additive to improve the formation of the solid-electrolyte interphase (SEI) on the anode. A stable SEI is crucial for the longevity and performance of the battery. The diagram below illustrates the conceptual role of propargyl benzenesulfonate in this process.

Caption: Role of propargyl benzenesulfonate in forming a stable SEI layer on a battery anode.

An In-depth Technical Guide to the Core Mechanism of Action of Propargyl Benzenesulfonate and its Pharmacological Implications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action related to propargyl benzenesulfonate (B1194179). As a key chemical intermediate, its primary pharmacological relevance is realized through the synthesis of downstream molecules. This guide will focus on the mechanism of Omarigliptin, a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor, for which propargyl benzenesulfonate is a crucial precursor.

Introduction: The Role of Propargyl Benzenesulfonate in Synthesis

Propargyl benzenesulfonate is an organic compound primarily utilized in chemical synthesis as a reactive intermediate and building block.[1] Its significance in the pharmaceutical industry is highlighted by its role in the manufacture of Omarigliptin, a long-acting DPP-4 inhibitor for the treatment of type 2 diabetes.[2][3] The chemical structure of propargyl benzenesulfonate, featuring a reactive propargyl group and a good leaving group (benzenesulfonate), makes it well-suited for nucleophilic substitution reactions in the synthesis of more complex molecules. While propargyl benzenesulfonate itself is not a therapeutic agent, understanding its role is crucial for the development of drugs like Omarigliptin.

Core Mechanism of Action: Inhibition of Dipeptidyl Peptidase-4 (DPP-4) by Omarigliptin

The pharmacologically relevant mechanism of action stemming from the use of propargyl benzenesulfonate in drug synthesis is the inhibition of the DPP-4 enzyme by Omarigliptin.

Omarigliptin is a competitive and reversible inhibitor of the DPP-4 enzyme.[1] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin (B1656795) hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[4] By inhibiting DPP-4, Omarigliptin prevents the degradation of these incretins, thereby increasing their circulating concentrations and prolonging their physiological effects. This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppression of glucagon (B607659) release from α-cells, ultimately resulting in improved glycemic control.[4]

Signaling Pathway of DPP-4 Inhibition and Incretin-Mediated Insulin Release

The inhibition of DPP-4 by Omarigliptin initiates a signaling cascade that enhances the effects of incretin hormones on pancreatic islet cells. The following diagram illustrates this pathway.

Upon binding of GLP-1 to its receptor (GLP-1R) on pancreatic β-cells, a G-protein coupled receptor, adenylyl cyclase is activated, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates ion channel activity and promotes the exocytosis of insulin-containing granules in a glucose-dependent manner.

Quantitative Data

The following tables summarize the key quantitative parameters for Omarigliptin's inhibitory activity and selectivity.

Table 1: In Vitro Inhibitory Potency of Omarigliptin against DPP-4

| Parameter | Value (nM) | Reference |

| IC50 | 1.6 | [1] |

| Ki | 0.8 | [1] |

Table 2: Selectivity of Omarigliptin against Other Proteases

| Protease | IC50 (µM) | Reference |

| QPP | > 67 | [1] |

| FAP | > 67 | [1] |

| PEP | > 67 | [1] |

| DPP8 | > 67 | [1] |

| DPP9 | > 67 | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Omarigliptin's mechanism of action are provided below.

Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol is representative of those used to determine the in vitro inhibitory potency (IC50) of Omarigliptin against the DPP-4 enzyme.[5]

Objective: To determine the concentration of Omarigliptin required to inhibit the activity of recombinant human DPP-4 by 50%.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

-

Test compound (Omarigliptin) and a positive control (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Omarigliptin and the positive control in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound and positive control in Assay Buffer.

-

Dilute the recombinant DPP-4 enzyme to the desired working concentration in Assay Buffer.

-

Prepare the substrate solution in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to triplicate wells:

-

Test Wells: 10 µL of diluted Omarigliptin, 30 µL of Assay Buffer, and 10 µL of diluted DPP-4 enzyme.

-

Positive Control Wells: 10 µL of diluted positive control, 30 µL of Assay Buffer, and 10 µL of diluted DPP-4 enzyme.

-

100% Activity Wells: 10 µL of solvent, 30 µL of Assay Buffer, and 10 µL of diluted DPP-4 enzyme.

-

Background Wells: 10 µL of solvent and 40 µL of Assay Buffer.

-

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 10-15 minutes.

-

-

Reaction Initiation:

-

Add 50 µL of the substrate solution to all wells to start the enzymatic reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Subtract the average fluorescence of the background wells from all other wells.

-

Calculate the percent inhibition for each concentration of Omarigliptin relative to the 100% activity control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Measurement of Active GLP-1 Levels

This protocol outlines the general procedure for measuring active GLP-1 levels in plasma samples following the administration of a DPP-4 inhibitor.[6][7]

Objective: To quantify the concentration of active GLP-1 in plasma to assess the pharmacodynamic effect of Omarigliptin.

Materials:

-

Blood collection tubes containing a DPP-4 inhibitor (e.g., Pefabloc SC) and an anticoagulant (e.g., EDTA).

-

Refrigerated centrifuge.

-

Enzyme-linked immunosorbent assay (ELISA) kit specific for active GLP-1.

-

Microplate reader.

Procedure:

-

Sample Collection and Handling:

-

Collect whole blood into pre-chilled tubes containing a DPP-4 inhibitor and anticoagulant. The DPP-4 inhibitor is crucial to prevent the ex vivo degradation of active GLP-1.[6]

-

Immediately after collection, gently invert the tubes several times to mix and place them on ice.

-

-

Plasma Preparation:

-

Within one hour of collection, centrifuge the blood samples at a low speed (e.g., 1,000 x g) for 15 minutes at 4°C.

-

Carefully aspirate the plasma supernatant and transfer it to clean tubes.

-

Store the plasma samples at -80°C until analysis.

-

-

ELISA Procedure:

-

Follow the specific instructions provided with the commercial ELISA kit for active GLP-1.

-

Typically, this involves adding plasma samples and standards to a microplate pre-coated with a capture antibody for active GLP-1.

-

After incubation and washing steps, a detection antibody conjugated to an enzyme is added, followed by a substrate.

-

-

Data Analysis:

-

Measure the absorbance or fluorescence using a microplate reader.

-

Generate a standard curve using the known concentrations of the GLP-1 standards.

-

Calculate the concentration of active GLP-1 in the plasma samples by interpolating their absorbance values from the standard curve.

-

Toxicology of Propargyl Benzenesulfonate

Propargyl benzenesulfonate is considered a hazardous substance.[8] Toxicological data is limited, but it is known to be an irritant upon skin contact or inhalation, potentially causing mild eye irritation, respiratory discomfort, or dermatitis.[8] There is no evidence to classify it as a carcinogen.[8] Due to the lack of extensive toxicological studies, there is no defined molecular mechanism of toxicity for propargyl benzenesulfonate.

Conclusion

Propargyl benzenesulfonate is a vital chemical intermediate whose primary pharmacological relevance lies in its use for synthesizing advanced molecules like Omarigliptin. The core mechanism of action associated with this lineage of compounds is the potent and selective inhibition of the DPP-4 enzyme. This leads to an enhancement of the incretin system, resulting in improved glycemic control in patients with type 2 diabetes. The quantitative data and experimental protocols provided in this guide offer a technical foundation for researchers and drug development professionals working in this area. Further research into the direct biological effects of propargyl benzenesulfonate, if any, could provide additional insights into its safety profile and potential applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Can GLP-1 levels be measured? | ERGSY [ergsy.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

Methodological & Application

Propargyl Benzenesulfonate: A Versatile Reagent in Organic Synthesis

Introduction

Propargyl benzenesulfonate (B1194179), a member of the sulfonate ester family, is a highly valuable and versatile reagent in modern organic synthesis. Its utility stems from the presence of two key functional groups: a terminal alkyne and a benzenesulfonate leaving group. This unique combination allows for a diverse range of chemical transformations, making it a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting its role in various synthetic strategies.

Chemical and Physical Properties

Propargyl benzenesulfonate is typically a colorless to pale yellow liquid at room temperature.[1] It is characterized by the following properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₃S | [2] |

| Molecular Weight | 196.22 g/mol | [2] |

| CAS Number | 6165-75-9 | [2] |

| Boiling Point | 140-142 °C at 2 mmHg | [1] |

| Density | 1.243 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.525 | [1] |

Synthesis of Propargyl Benzenesulfonate

Propargyl benzenesulfonate is readily prepared from propargyl alcohol and benzenesulfonyl chloride. Two common procedures are outlined below.

Protocol 1: Synthesis using Triethylamine (B128534) as a Base

This protocol describes the synthesis of propargyl benzenesulfonate from propargyl alcohol and benzenesulfonyl chloride using triethylamine as a base in dichloromethane (B109758).

Experimental Protocol:

-

To a solution of propargyl alcohol (1.0 equivalent) in dichloromethane, add triethylamine (1.1 equivalents) under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzenesulfonyl chloride (1.05 equivalents) in dichloromethane to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford propargyl benzenesulfonate.

A similar procedure reported a yield of 95.8%.[3]

Protocol 2: Synthesis using Sodium Hydroxide (B78521) in a Biphasic System

This method provides a high-yielding synthesis of propargyl benzenesulfonate using aqueous sodium hydroxide.

Experimental Protocol:

-

Combine benzenesulfonyl chloride (1.0 equivalent) and propargyl alcohol (1.2 equivalents) in a reaction vessel.

-

Cool the mixture to 0 °C.

-

Slowly add a 32% aqueous solution of sodium hydroxide (1.5 equivalents) while maintaining the temperature at 0 °C.

-

Stir the biphasic mixture vigorously at 0 °C for 2 hours.

-

Monitor the reaction by gas chromatography (GC).

-

After completion, allow the layers to separate and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield propargyl benzenesulfonate.

A reported yield for a similar large-scale reaction was 96%.[3]

References

Application Notes and Protocols for Propargyl Benzenesulfonate as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The propargyl group is a valuable protecting group in organic synthesis, prized for its small size, stability to a range of reaction conditions, and unique reactivity that allows for selective removal. Propargyl benzenesulfonate (B1194179) has emerged as an effective reagent for the introduction of the propargyl group onto various functional groups, including alcohols, amines, and thiols. The resulting protected compounds are stable to many synthetic transformations, and the propargyl group can be selectively cleaved under mild conditions, making it an orthogonal protecting group in complex synthetic strategies. These attributes make the propargyl protecting group a useful tool in the synthesis of complex molecules, including active pharmaceutical ingredients.

This document provides detailed application notes, experimental protocols, and quantitative data for the use of propargyl benzenesulfonate as a protecting group for alcohols, amines, and thiols.

Synthesis of Propargyl Benzenesulfonate

Propargyl benzenesulfonate can be synthesized from propargyl alcohol and benzenesulfonyl chloride in the presence of a base. A general and high-yielding procedure is as follows:

Protocol 1: Synthesis of Propargyl Benzenesulfonate [1]

-

Reactants:

-

Propargyl alcohol (1.0 mol)

-

Benzenesulfonyl chloride (2.1 mol)

-

Triethylamine (B128534) (a suitable base)

-

Dichloromethane (solvent)

-

-

Procedure:

-

To a reaction flask containing a solution of propargyl alcohol in dichloromethane, add triethylamine under stirring.

-

Cool the reaction mixture to below 15 °C.

-

Slowly add benzenesulfonyl chloride dropwise to the mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 1 hour.

-

Increase the temperature to reflux and maintain for 2 hours.

-

Monitor the reaction progress by gas chromatography.

-

Upon completion, cool the reaction mixture in an ice bath and allow the layers to separate.

-

Separate the organic layer and concentrate to obtain the crude product.

-

Purify the crude product by recrystallization to yield pure propargyl benzenesulfonate.

-

-

Yield: 95.8%[1]

-

Purity: 99.93%[1]

Protection of Functional Groups

Propargyl benzenesulfonate is a versatile reagent for the propargylation of various functional groups. The following sections detail the protection of alcohols, amines, and thiols.

Protection of Alcohols (O-Propargylation)

The protection of phenols as propargyl ethers can be achieved using propargyl benzenesulfonate under basic conditions.

Protocol 2: O-Propargylation of Phenols

-

General Procedure:

-

Dissolve the phenol (B47542) (1.0 equiv) and a suitable base (e.g., potassium carbonate, 1.5 equiv) in an appropriate solvent (e.g., DMF or acetone).

-

Add propargyl benzenesulfonate (1.1 equiv) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Quantitative Data for O-Propargylation of Phenols

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |